REACTION_CXSMILES
|
Br[C:2]1[C:3]([F:8])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:9]1(=[O:15])[CH2:14][CH2:13][CH2:12][CH:11]=[CH:10]1.C1(CNCC2CCCCC2)CCCCC1>O1CCOCC1.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[F:8][C:3]1[C:2]([C:11]2[CH2:12][CH2:13][CH2:14][C:9](=[O:15])[CH:10]=2)=[CH:7][CH:6]=[CH:5][N:4]=1 |^1:39,45|
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Name
|
|
Quantity
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11 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC=CC1)F
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Name
|
|
Quantity
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24.03 g
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Type
|
reactant
|
Smiles
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C1(C=CCCC1)=O
|
Name
|
|
Quantity
|
30.5 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)CNCC1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
0.958 g
|
Type
|
catalyst
|
Smiles
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CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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the dioxane was evaporated under reduced pressure
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Type
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ADDITION
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Details
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Water (200 ml) was added
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Type
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EXTRACTION
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Details
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the mixture layer was extracted with EtOAc (2×200 ml)
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Type
|
WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
Filtration and concentration under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
FC1=NC=CC=C1C1=CC(CCC1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |